molecular formula C20H22N6O B2740909 2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049382-09-3

2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2740909
CAS No.: 1049382-09-3
M. Wt: 362.437
InChI Key: UNRNUSMUFJNMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound incorporating two pharmaceutically significant motifs: a tetrazole ring and a piperazine core. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is a well-established carboxylic acid bioisostere that enhances metabolic stability and improves pharmacokinetic properties in drug candidates . This structural feature is frequently leveraged in medicinal chemistry to design novel bioactive molecules. Furthermore, the tetrazole ring system is known for its high heat of formation and is also explored in the development of energetic materials . The piperazine scaffold is a privileged structure in drug discovery, known for its conformational flexibility and ability to interact with a diverse range of biological targets, particularly within the central nervous system . Research on structurally related piperazine-tetrazole hybrids and other piperazine derivatives suggests potential for a wide spectrum of pharmacological activities. Such compounds have been investigated for their activity on various neurological targets; for instance, some piperazine derivatives are documented to exhibit anxiolytic-like effects that are mediated through benzodiazepine and serotonergic pathways, such as modulation of the GABAA receptor and 5-HT1A receptor . Other piperazine-tetrazole compounds have been patented as calcium channel blockers, indicating potential for research in pain and migraine pathways . The specific molecular architecture of this compound makes it a valuable synthon for further chemical elaboration and a compelling candidate for researchers investigating new chemical entities for neuroscience, oncology, and materials science applications. Its mechanism of action is likely multi-faceted and dependent on the specific biological system under investigation, offering scientists a versatile tool for probing complex biological processes.

Properties

IUPAC Name

2-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(15-17-7-3-1-4-8-17)25-13-11-24(12-14-25)16-19-21-22-23-26(19)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNUSMUFJNMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Piperazine Substitution: The piperazine ring is then substituted with the tetrazole moiety through nucleophilic substitution reactions.

    Phenyl Group Introduction: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The tetrazole moiety is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Pharmacological Potential

  • Antimicrobial Activity : Allyl-piperazine derivatives (e.g., 13a-g ) exhibit enhanced antimicrobial potency compared to sulfonyl-piperazine analogues, likely due to improved membrane permeability from the lipophilic allyl group .
  • Antiproliferative Activity : Sulfonyl-piperazine compounds (e.g., 7d–f ) demonstrate preliminary antiproliferative effects, possibly due to sulfonyl groups enhancing interactions with enzyme active sites (e.g., kinases) .

Physicochemical and Spectral Comparisons

  • Solubility : Sulfonyl-piperazine derivatives (e.g., 7d–f ) show higher aqueous solubility due to the polar sulfonyl group, whereas allyl-piperazine compounds are more lipophilic .
  • Thermal Stability : Melting points range widely:
    • Allyl-piperazine derivatives: 120–150°C .
    • Sulfonyl-piperazine derivatives: 131–167°C .
  • Spectral Signatures: C=O Stretching: 1650–1680 cm⁻¹ in IR for all ethanone derivatives . Aromatic Protons: δ 7.0–8.0 ppm in ¹H NMR, varying with substituent electronics .

Biological Activity

2-Phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including a tetrazole ring, a piperazine ring, and a ketone functional group. This combination of moieties is of significant interest in medicinal chemistry due to the potential biological activities associated with tetrazole and piperazine derivatives.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Tetrazole Ring Known for stability and biological activity
Piperazine Ring Contributes to pharmacological properties
Ketone Group Enhances reactivity and potential therapeutic effects

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound's structural components suggest potential efficacy against various microbial strains. The presence of the tetrazole ring may enhance its ability to penetrate microbial cell walls, contributing to its antimicrobial properties.
  • Anticancer Potential : Initial investigations into the compound's cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines. The unique structural features may facilitate interactions with cellular targets, leading to apoptosis in cancer cells .
  • Neurological Effects : Due to the piperazine moiety, there is potential for neuropharmacological activity, which could be explored further in the context of anxiety or depression treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights that may apply to this compound:

Study 1: Antimicrobial Activity

A study on related tetrazole derivatives demonstrated significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall integrity and interference with metabolic pathways .

Study 2: Anticancer Properties

Research involving piperazine derivatives indicated that modifications at the piperazine ring could enhance cytotoxicity against various cancer cell lines. Compounds with similar structural attributes showed IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for 2-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and what key reagents/conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the tetrazole moiety onto the piperazine ring.
  • Coupling reactions (e.g., amide or ketone bond formation) to link the phenylacetone group to the modified piperazine.
    Key reagents include hydrazine derivatives for tetrazole formation and catalysts like palladium for cross-coupling . Solvents such as ethanol or methanol are critical for crystallization, while temperature control (e.g., reflux at 80–100°C) ensures optimal reaction rates .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine and tetrazole rings .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation and fragmentation analysis .
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D structural features, including piperazine ring conformation and intermolecular interactions .

Q. How can molecular docking tools like AutoDock Vina be applied to study this compound’s interaction with biological targets?

  • Grid parameter setup : Define the binding pocket based on co-crystallized ligands (e.g., for serotonin or kinase targets) .
  • Scoring function optimization : Use the Vina scoring function to rank binding poses, focusing on hydrogen bonding between the tetrazole group and target residues .
  • Validation : Compare docking results with experimental binding assays (e.g., SPR or ITC) to refine computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise due to:

  • Variations in assay conditions (e.g., pH, solvent/DMSO concentration affecting solubility) .
  • Off-target effects from the piperazine moiety, which is known to interact with multiple GPCRs .
    Methodology :
  • Perform dose-response curves across multiple cell lines to assess selectivity.
  • Use knockout models (e.g., CRISPR-edited cells) to confirm target specificity .

Q. What strategies optimize the synthesis of analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the tetrazole group with carboxylate or sulfonamide to enhance metabolic stability .
  • Piperazine ring modifications : Introduce methyl or fluorine groups to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., via esterification) to improve oral bioavailability .

Q. How can reaction conditions be tailored to minimize byproducts during scale-up synthesis?

  • Solvent optimization : Replace ethanol with acetonitrile to reduce side reactions (e.g., N-alkylation vs. O-alkylation) .
  • Catalyst screening : Test palladium vs. copper catalysts for coupling efficiency and selectivity .
  • In-line purification : Use HPLC-MS to monitor intermediate purity and adjust stoichiometry in real time .

Q. What computational methods are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • QSAR modeling : Use descriptors like logP, polar surface area, and dipole moments to correlate with activity .
  • Molecular dynamics simulations : Study the flexibility of the piperazine-tetrazole linker in aqueous vs. membrane environments .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., phenyl ring halogenation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.